molecular formula C22H28N4O3 B4438476 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4438476
M. Wt: 396.5 g/mol
InChI Key: FMFQEZSYFGCCEQ-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.

    Hydroxyethyl Substitution: The hydroxyethyl group is introduced through alkylation reactions, often using ethylene oxide or similar reagents.

    Methoxyphenyl Substitution: The methoxyphenyl group is typically introduced via electrophilic aromatic substitution reactions, using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the piperazine ring or electrophilic aromatic substitution at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in disease processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A Good’s buffer substance used in biological research.

    1,4-Bis(2-hydroxyethyl)piperazine: Used in desulfurization and decarburization extraction processes.

Uniqueness

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazolinone core, combined with the piperazine and methoxyphenyl substituents, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-15-21-19(24-22(23-15)26-9-7-25(8-10-26)11-12-27)13-17(14-20(21)28)16-3-5-18(29-2)6-4-16/h3-6,17,27H,7-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFQEZSYFGCCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

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